Product packaging for 4-(3,5-Dimethoxyphenyl)phenol(Cat. No.:CAS No. 495416-58-5)

4-(3,5-Dimethoxyphenyl)phenol

Cat. No.: B6338601
CAS No.: 495416-58-5
M. Wt: 230.26 g/mol
InChI Key: XVRLLKKLNLKAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Phenylphenol Derivatives in Advanced Chemical Synthesis

Phenylphenol derivatives, such as 2-phenylphenol (B1666276) and 4-phenylphenol, have a long-standing history in industrial and synthetic chemistry. wikipedia.org Initially identified as byproducts in the industrial synthesis of phenol (B47542) from chlorobenzene, their utility was quickly recognized. wikipedia.org For instance, 2-phenylphenol and its sodium salt have been widely used as fungicides, disinfectants, and preservatives in various applications, including agriculture for post-harvest treatment of fruits, and in the manufacturing of dyes, resins, and rubber chemicals. wikipedia.orgnih.govresearchgate.netiarc.frfao.org

The synthetic importance of the phenylphenol backbone lies in its versatility as a building block for more complex molecules. The hydroxyl group provides a reactive handle for a multitude of chemical transformations, including etherification and esterification, while the biphenyl (B1667301) core offers a robust and often rigid framework. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have further expanded the accessibility and diversification of phenylphenol derivatives. These advanced techniques allow for the precise and efficient construction of substituted biphenyl systems, which are key components in many pharmaceuticals and functional materials.

Overview of Research Trajectories for Arylphenol Scaffolds

The arylphenol scaffold, a generalized structure encompassing phenylphenols, is a focal point of contemporary chemical research. Scientists are actively exploring new methodologies for the construction and functionalization of these motifs. A significant research trajectory involves the use of transition metal catalysis to achieve selective C-H bond activation and functionalization, allowing for the direct introduction of various substituents onto the aromatic rings. This approach is more atom-economical and can provide access to novel derivatives that are difficult to synthesize using traditional methods.

Another major research direction is the incorporation of arylphenol scaffolds into larger, more complex molecular architectures. For example, they are used as key intermediates in the synthesis of polycyclic aromatic compounds and heterocyclic systems. In materials science, research is focused on developing novel polymers and resins derived from arylphenol units, aiming to create materials with enhanced thermal stability, and specific optical or electronic properties. frontiersin.org The development of porous scaffolds from various materials, including polymers, for applications in tissue engineering and regenerative medicine is also an active area of investigation. frontiersin.orgnih.govnih.gov

Current State of Knowledge and Research Gaps Pertaining to 4-(3,5-Dimethoxyphenyl)phenol

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists for the broader classes of phenylphenols and arylphenols, and for some of its isomers and analogs, direct studies on the synthesis, properties, and applications of this compound are notably scarce.

The primary information available relates to structurally similar compounds. For instance, research has been conducted on analogs where the core biphenyl structure is modified or where the substitution pattern on the phenyl rings is different. This lack of focused research on this compound presents an opportunity for new scientific inquiry. The unique positioning of the two methoxy (B1213986) groups on one of the phenyl rings is expected to significantly influence the compound's conformational flexibility, electronic distribution, and hydrogen bonding capabilities, thereby distinguishing its properties from more well-studied analogs.

Hypothesized Research Domains for this compound and its Analogs

Based on the known activities of its structural relatives, several research domains can be hypothesized for this compound and its analogs.

Medicinal Chemistry: Many biphenyl and polyphenol compounds exhibit interesting biological activities. Analogs of this compound have been investigated for their potential as anticancer agents. For example, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been shown to induce apoptotic cell death in colon cancer cell lines by activating death receptors and modulating key signaling pathways. nih.govoncotarget.com This suggests that this compound itself could be a valuable scaffold for the design and synthesis of new therapeutic agents. Further research could explore its potential as an inhibitor of various enzymes or as a ligand for nuclear receptors. The dimethoxy-substitution pattern is found in many natural products with biological activity, hinting at the potential for this compound to mimic or inspire the development of new drugs.

Materials Science: The rigid structure of the biphenyl core, combined with the potential for hydrogen bonding from the phenolic hydroxyl group, makes this compound an interesting candidate for the development of novel materials. It could be explored as a monomer for the synthesis of high-performance polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The specific substitution pattern may lead to unique packing arrangements in the solid state, which could be exploited in the field of crystal engineering to create materials with tailored properties.

Synthetic Chemistry: The development of efficient and scalable synthetic routes to this compound is a research area of immediate interest. nih.gov Such methods would not only provide access to this specific compound for further study but could also be adapted to create a library of related analogs with varying substitution patterns. These analogs would be invaluable for structure-activity relationship (SAR) studies in both medicinal chemistry and materials science.

Below is a table summarizing some of the related compounds and their areas of research:

Compound NameKey Research Findings/Applications
2-PhenylphenolUsed as a fungicide, disinfectant, and preservative. wikipedia.orgnih.govresearchgate.netiarc.frfao.org
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolInvestigated for its anticancer properties, specifically in colon cancer. nih.govoncotarget.com
4-Formyl-3,5-dimethoxyphenolA key intermediate in the synthesis of linkers for solid-phase synthesis. nih.gov
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenolA synthetic analog of a natural product with demonstrated anti-cancer effects in colon cancer models. oncotarget.com
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol (Pterostilbene)A natural stilbenoid with a wide range of studied biological activities, including antioxidant and anticancer effects. a2bchem.com
3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol (Dihydrosinapyl alcohol)A lignin-related compound, with research into its synthesis. researchgate.net
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanoneA synthesized polyphenol with potent antioxidant and radical scavenging activities. nih.gov
4-Amino-3,5-dimethylphenolA metabolite of lidocaine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B6338601 4-(3,5-Dimethoxyphenyl)phenol CAS No. 495416-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRLLKKLNLKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677000
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495416-58-5
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3,5 Dimethoxyphenyl Phenol and Its Precursors

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. rsc.org These reactions are central to the synthesis of 4-(3,5-Dimethoxyphenyl)phenol, proceeding through a catalytic cycle that generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl scaffolds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. libretexts.orgacs.org The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgwwjmrd.com

For the synthesis of this compound, a common approach involves the reaction of 3,5-dimethoxyphenylboronic acid with a suitable 4-hydroxyphenyl derivative, such as 4-bromophenol or 4-iodophenol. The hydroxyl group may require protection (e.g., as a methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether) depending on the reaction conditions, followed by a deprotection step.

The catalytic system typically consists of a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a phosphine ligand. mdpi.com The choice of ligand is critical and can significantly influence the reaction's efficiency. mdpi.com Electron-rich and sterically hindered phosphine ligands, such as those from the SPhos or XPhos families, are often effective for challenging couplings. acs.org The base plays a crucial role in activating the organoboron species and facilitating the transmetalation step. wwjmrd.com Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF). mdpi.comtamu.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide PartnerBoronic Acid PartnerPalladium Catalyst (mol%)LigandBaseSolventTemperatureYield
4-Iodophenol (protected)3,5-Dimethoxyphenylboronic acidPd(OAc)₂ (2-5)SPhosK₃PO₄Dioxane/H₂O80-100 °CGood to Excellent
4-Bromophenol (protected)3,5-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂ORefluxModerate to Good
4-Chlorophenol (protected)3,5-Dimethoxyphenylboronic acidPd₂(dba)₃ (2)XPhosK₃PO₄t-BuOH110 °CModerate

This table presents generalized conditions based on typical Suzuki-Miyaura couplings for biaryl synthesis. Actual yields can vary significantly based on specific substrate protection and precise reaction parameters.

The Negishi coupling provides another powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles, which can often lead to faster reaction times and proceed under milder conditions compared to other coupling methods. rsc.org

In the context of synthesizing this compound, this reaction would typically involve the coupling of a 3,5-dimethoxyphenylzinc halide with a protected 4-halophenol (e.g., 1-bromo-4-(methoxymethoxy)benzene). The organozinc reagent can be prepared from the corresponding Grignard reagent or by direct insertion of zinc into 1-bromo-3,5-dimethoxybenzene. Palladium catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly employed. wikipedia.org The reaction is highly versatile, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. rsc.org Organostannanes are stable to air and moisture, and the reaction conditions are generally tolerant of a wide variety of functional groups, which negates the need for protecting groups in many cases.

To synthesize the target compound, one could couple tributyl(3,5-dimethoxyphenyl)stannane with a protected 4-iodophenol. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

Alternative Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

While Suzuki, Negishi, and Stille couplings are the most direct routes, other metal-catalyzed reactions can be considered, though they may be less direct for forming the specific aryl-aryl bond.

Heck Reaction : The Mizoroki-Heck reaction typically couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.comorganic-chemistry.org A direct synthesis of the biphenyl (B1667301) scaffold via a standard Heck reaction is not feasible. However, variations such as oxidative or dehydrogenative Heck reactions can achieve aryl-aryl coupling, though this is a less common approach for this specific transformation. nih.gov

Sonogashira Coupling : The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org It does not directly form an aryl-aryl bond. This reaction could be used to synthesize precursors, for example, by coupling 1-bromo-3,5-dimethoxybenzene with 4-ethynylphenol. The resulting diarylalkyne would then require a subsequent cyclization or reduction/rearrangement step to form the biphenyl core, making it a multi-step and less atom-economical approach.

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern organic chemistry for the formation of carbon-nitrogen (C-N) and, in some variations, carbon-oxygen (C-O) bonds. wikipedia.orglibretexts.orgnrochemistry.com It is catalyzed by palladium complexes with specialized phosphine ligands. alfa-chemistry.comwuxiapptec.com The standard Buchwald-Hartwig amination is not used for the formation of carbon-carbon bonds and is therefore not a suitable method for the direct synthesis of the this compound biphenyl core. wikipedia.org

Non-Catalytic Synthetic Routes to this compound

While transition-metal catalysis dominates, classical methods for aryl-aryl bond formation exist, although they often suffer from lower yields and lack of regioselectivity.

Gomberg-Bachmann Reaction : This reaction offers a route to unsymmetrical biphenyls. It involves the base-induced coupling of an arenediazonium salt with another aromatic compound. rsc.org To synthesize this compound, one could prepare a diazonium salt from 3,5-dimethoxyaniline and react it with phenol (B47542). The reaction proceeds via a radical mechanism and often results in a mixture of products and modest yields. researchgate.net Modern variations may employ phase-transfer catalysts or transition metals to improve efficiency. rsc.orgacs.org

Radical Addition-Cyclization : Unconventional gas-phase syntheses have been reported where phenylethynyl radicals undergo addition to dienes, followed by cyclization and aromatization to form biphenyl derivatives at low temperatures. rsc.org While mechanistically interesting, this is not a practical laboratory-scale method for the targeted synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for achieving high yields and purity in cross-coupling reactions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection : The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand are crucial. mdpi.com Electron-rich, bulky monophosphine ligands (e.g., Buchwald-type ligands like SPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for less reactive aryl chlorides. mdpi.comyonedalabs.com The choice of ligand can prevent the formation of side products like homocoupled biphenyls. acs.org

Base and Solvent Effects : The base's strength and solubility significantly impact the reaction rate and yield. mdpi.com Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are widely used. researchgate.net The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or THF) and water, must be chosen to solubilize both the organic substrates and the inorganic base. researchgate.net

Temperature and Reaction Time : Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. mdpi.com Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields. mdpi.com Monitoring the reaction progress (e.g., by TLC or GC-MS) is essential to determine the optimal reaction time.

Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

ParameterVariationGeneral Effect on Yield/RateRationale
Ligand Bulky, Electron-Rich (e.g., SPhos)Increases yield, especially with aryl chloridesPromotes oxidative addition and reductive elimination steps. yonedalabs.com
Triphenylphosphine (PPh₃)Effective for aryl iodides/bromides, less so for chloridesStandard, less active ligand.
Base Strong, non-nucleophilic (e.g., K₃PO₄)Generally high yieldsEffectively promotes transmetalation without degrading substrates. mdpi.com
Weaker (e.g., Na₂CO₃)Effective, may require higher temperaturesCommonly used, good balance of reactivity and cost. researchgate.net
Solvent Aprotic polar (e.g., Dioxane, THF) + H₂OOften optimalSolubilizes both organic and inorganic reagents. researchgate.net
TolueneGood for higher temperaturesAllows for higher reaction temperatures, can be run anhydrously.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.comjk-sci.comnih.gov The synthesis of unsymmetrical biaryls like this compound often involves transition metal-catalyzed cross-coupling reactions, which present multiple opportunities for greener modifications. rsc.orgresearchgate.netresearchgate.netacs.org

A primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. The traditional methods, while effective, often rely on hazardous organic solvents, phosphine ligands, and homogeneous catalysts that can be difficult to recover and recycle. Greener approaches focus on mitigating these drawbacks.

Key Areas for Green Chemistry Application in Synthesis:

Safer Solvents and Reaction Conditions: A significant advancement in greening the Suzuki-Miyaura reaction is the replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents. nih.gov Water has been successfully employed as a reaction solvent, often in combination with a phase-transfer catalyst or as part of a biphasic system, which simplifies product separation and catalyst recycling. tandfonline.comnih.gov Reactions in aqueous media can often be performed under milder conditions, reducing energy consumption. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. elsevier.esunam.mx Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. tandfonline.comelsevier.es

Catalyst Innovation: The development of highly active and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, this includes:

Heterogeneous Catalysts: Supporting palladium on solid matrices like carbon (Pd/C), silica, or polymers allows for easy recovery of the catalyst by filtration, enabling its reuse over multiple reaction cycles. researchgate.net

Phosphine-Free Systems: Traditional palladium catalysts often require phosphine ligands, which are toxic and air-sensitive. Research has focused on developing phosphine-free catalyst systems that are more stable and environmentally benign. elsevier.es

Atom Economy and Waste Reduction: Atom economy is a measure of how efficiently reactant atoms are incorporated into the final product. jocpr.comnih.govprimescholars.com The Suzuki-Miyaura reaction generally has a good atom economy, as the main byproducts are inorganic salts from the base used. To further improve this and reduce waste, chemists can optimize reaction stoichiometry and select reagents that minimize byproduct formation. The E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product, is another metric used to assess the greenness of a process. nih.gov A lower E-factor signifies a more environmentally friendly process. nih.gov

The table below illustrates a comparison of green chemistry metrics for a traditional versus a greener hypothetical synthesis of this compound via Suzuki-Miyaura coupling.

ParameterTraditional MethodGreener MethodGreen Chemistry Principle Addressed
SolventToluene/DMFWater/Ethanol mixtureSafer Solvents & Auxiliaries
Energy SourceConventional Heating (12 hours)Microwave Irradiation (15 minutes)Design for Energy Efficiency
Catalyst SystemHomogeneous Pd(PPh3)4Heterogeneous Pd/C (recyclable)Catalysis
Atom Economy (%)~85%~85%Atom Economy
E-FactorHigh (e.g., 10-20)Low (e.g., 1-5)Waste Prevention

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable. The use of aqueous solvents, energy-efficient microwave heating, and recyclable heterogeneous catalysts collectively contributes to a process with a lower environmental impact, reduced costs, and improved safety. tandfonline.comnih.govresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of 4 3,5 Dimethoxyphenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis and Signal Assignment

Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for each proton and carbon atom in 4-(3,5-Dimethoxyphenyl)phenol are required for a complete analysis. This information would allow for the unambiguous assignment of each signal to its corresponding atom within the molecular structure.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional conformation.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. Data from ssNMR studies on this compound would be necessary to discuss its polymorphic behavior.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the spectra for this compound would involve assigning characteristic absorption or scattering bands to specific functional groups, such as the O-H stretch of the phenol (B47542), C-O stretches of the phenol and methoxy (B1213986) groups, aromatic C-H stretches, and C=C ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A typical analysis would report the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) values. These data are related to the π-electron system of the aromatic rings and can be influenced by substitution patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is used to determine the precise molecular weight of a compound with high accuracy, which allows for the determination of its elemental formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure and stability.

X-ray Crystallography for Single-Crystal Structural Determination

A thorough search of available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal structure, including lattice parameters, space group, and intermolecular interactions in the solid state, cannot be provided at this time. The determination of the precise three-dimensional arrangement of atoms and molecules within a crystal of this compound awaits future experimental investigation.

Reactivity and Transformation Pathways of 4 3,5 Dimethoxyphenyl Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. pearson.com The susceptibility of an aromatic ring to EAS is governed by the electronic properties of its substituents. In 4-(3,5-dimethoxyphenyl)phenol, both aromatic rings are considered activated towards electrophilic attack due to the presence of electron-donating groups.

The phenolic ring is strongly activated by the hydroxyl (-OH) group. Through the +M (mesomeric) effect, the -OH group increases electron density at the positions ortho and para to itself, making these sites highly susceptible to attack by electrophiles. quora.combyjus.com The para position is occupied by the dimethoxyphenyl substituent, meaning electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6). youtube.com

The dimethoxyphenyl ring is also activated, bearing two electron-donating methoxy (B1213986) (-OCH₃) groups. These groups also direct incoming electrophiles to the ortho and para positions. In this 3,5-disubstituted ring, the C2', C4', and C6' positions are activated. However, the phenolic ring, being activated by the more powerful -OH group, is generally the preferred site for electrophilic substitution. mlsu.ac.in

Common EAS reactions for phenols include halogenation, nitration, and Friedel-Crafts reactions. mlsu.ac.in

Halogenation: Phenols are highly reactive towards halogenation, often proceeding readily without a Lewis acid catalyst. byjus.comwikipedia.org Reaction of this compound with bromine (Br₂) in a non-polar solvent would be expected to yield monobrominated products at the C2 and C6 positions. Using excess bromine water would likely lead to di-substitution, yielding 2,6-dibromo-4-(3,5-dimethoxyphenyl)phenol. byjus.com

Nitration: Nitration with dilute nitric acid typically introduces a nitro (-NO₂) group at the ortho and para positions of phenols. byjus.com For the target molecule, this would result in 2-nitro-4-(3,5-dimethoxyphenyl)phenol.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. umkc.edumiracosta.edu These reactions are catalyzed by Lewis acids. For this compound, alkylation would likely occur at the C2/C6 positions. For instance, reaction with tert-butyl alcohol in the presence of an acid catalyst would introduce a tert-butyl group ortho to the hydroxyl. miracosta.edumnstate.edustudycorgi.com

Azo-Coupling: Phenols can react with diazonium salts in mild alkaline conditions to form azo compounds. An analogous reaction with 3,5-dimethoxyphenol (B141022) and 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) has been shown to proceed at the position ortho to the hydroxyl group and para to a methoxy group. mdpi.com This suggests that this compound would couple with a diazonium salt at the C2/C6 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted Major Product
BrominationBr₂ in CS₂2-Bromo-4-(3,5-dimethoxyphenyl)phenol
NitrationDilute HNO₃2-Nitro-4-(3,5-dimethoxyphenyl)phenol
Friedel-Crafts Alkylationt-BuCl, AlCl₃2-tert-Butyl-4-(3,5-dimethoxyphenyl)phenol

Nucleophilic Substitution Reactions (e.g., Phenolic Hydroxyl Reactivity)

Direct nucleophilic substitution on the aromatic rings of this compound is generally unfavorable as the rings are electron-rich and lack strong electron-withdrawing groups. libretexts.org However, the phenolic hydroxyl group is a key site for nucleophilic reactivity. It is weakly acidic and can be deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide ion. This phenoxide is a central intermediate for reactions such as etherification, as discussed in section 4.4.1.

Oxidation and Reduction Processes Involving Aromatic Rings and Phenolic Groups

The phenolic group is susceptible to oxidation. libretexts.org Strong oxidizing agents can convert phenols into benzoquinones. For this compound, oxidation could potentially lead to a quinone structure on the phenolic ring. The reaction is complex, and the presence of multiple activating groups can lead to various products, including polymeric materials or oxidative coupling dimers. cnr.itcdnsciencepub.com Enzymatic oxidation of structurally similar phenols, like sinapic acid (3,5-dimethoxy,4-hydroxy cinnamic acid), has been shown to yield 2,6-dimethoxy-p-benzoquinone, suggesting that oxidative degradation pathways can involve both ring oxidation and cleavage of substituents. nih.gov

The methoxy groups can also be involved in oxidative processes. A study on the oxidation of methoxy-substituted phenols with peracids showed that hydroxylation of the aromatic ring can occur, effectively converting a methoxy-substituted arene into a hydroxy-methoxy derivative. acs.orgnih.gov This proceeds via an electrophilic addition of OH⁺.

Reduction of the aromatic rings of phenols requires harsh conditions and is not a common transformation. Catalytic hydrogenation at high pressure and temperature could reduce the rings to cyclohexyl derivatives, but this would also likely reduce other functional groups.

Derivatization Strategies for Enhancing Molecular Complexity

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group is the most common site for derivatization. Its nucleophilic character, especially after deprotonation to the phenoxide, allows for straightforward etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a classic method for preparing ethers from phenols. wikipedia.org The phenoxide of this compound, generated by treatment with a base like NaOH or K₂CO₃, can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding alkyl aryl ether. google.comgoogle.com

Esterification: Phenols react with carboxylic acids or, more efficiently, with acid chlorides or anhydrides to form esters. youtube.com The Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is reversible and may give moderate yields. masterorganicchemistry.com A more common laboratory method involves reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield 4-(3,5-dimethoxyphenyl)phenyl acetate (B1210297).

Table 2: Derivatization of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Structure
Etherification (Methylation)1. NaOH 2. CH₃I4-Methoxy-1-(3',5'-dimethoxyphenyl)benzene
Esterification (Acetylation)Acetyl chloride, Pyridine4-(3,5-Dimethoxyphenyl)phenyl acetate

Functionalization of the Dimethoxyphenyl Moiety

The two methoxy groups on the second ring are key functional handles. The most significant transformation is demethylation to reveal free hydroxyl groups. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers at or below room temperature, a process that is often difficult with other reagents, especially on complex molecules. mdma.chorgsyn.orgnih.gov Treatment of this compound with BBr₃ in an inert solvent like dichloromethane (B109758) would be expected to cleave both methoxy groups, yielding the corresponding trihydroxybiphenyl, 4-(3,5-dihydroxyphenyl)phenol. Careful control of stoichiometry might allow for selective mono-demethylation. Other reagents like HBr can also be used, but often require higher temperatures. researchgate.net

Introduction of Halogen, Alkyl, or Other Substituents onto the Biphenyl (B1667301) Core

Beyond the standard EAS reactions discussed in section 4.1, more advanced methods can be used for regioselective functionalization. Directed ortho-lithiation (DoM) is a powerful technique for introducing substituents specifically at the position adjacent to a directing group. slideshare.netnih.gov While the hydroxyl group itself is not a good directing group for lithiation (as it would be deprotonated), it can be converted into a more effective directing metalation group (DMG), such as a carbamate (B1207046). cdnsciencepub.comresearchgate.net An O-aryl carbamate derivative of this compound could be selectively lithiated at the C2/C6 positions using a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., I₂, alkyl halides, aldehydes) to install a new substituent with high regiocontrol. cdnsciencepub.comresearchgate.net This method provides a route to substitution patterns that are not accessible via traditional EAS. nih.govacs.org

Photochemical Reactivity and Phototransformations

Studies on analogous meta-substituted phenols have revealed that these compounds can undergo a photochemical permutation in the presence of Lewis or Brønsted acids. nih.gov This process enables the selective migration of substituents around the phenolic ring, with the outcome being highly dependent on the wavelength of irradiation. researchgate.netnih.gov This methodology allows for the reconfiguration of substitution patterns, offering a pathway to various isomers from a single precursor. nih.gov

For the analog 3,5-dimethyl-4-phenylphenol, irradiation in the presence of an acid catalyst demonstrates wavelength-dependent selectivity. This results in either a single or double migration of the methyl groups from the meta positions to the ortho positions. nih.gov Specifically, irradiation at 350 nm favors a single meta-to-ortho migration, while irradiation at a longer wavelength of 390 nm promotes a double meta-to-ortho migration. nih.gov This precise control over the reaction outcome highlights the synthetic utility of photochemical methods for this class of compounds. researchgate.netnih.gov

The general framework for this reactivity pattern involves irradiating the phenol in a solvent like dichloromethane (CH₂Cl₂) with an acid, such as aluminum bromide (AlBr₃) or trifluoromethanesulfonic acid (TfOH), using light-emitting diode (LED) lamps at specific wavelengths. nih.gov

The table below summarizes the research findings for the photochemical isomerization of the structural analog, 3,5-dimethyl-4-phenylphenol.

Starting MaterialIrradiation Wavelength (λ)Key TransformationObserved Outcome
3,5-dimethyl-4-phenylphenol350 nmSingle methyl group migrationSelective meta→ortho migration
3,5-dimethyl-4-phenylphenol390 nmDouble methyl group migrationSelective double meta→ortho migration

Mechanistic Investigations of Key Reaction Pathways

Mechanistic studies, supported by UV/Vis spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) calculations, indicate that the selective isomerization of meta-substituted phenols proceeds through a series of well-defined steps. nih.gov The reaction pathway is dictated by the selective photoexcitation of specific intermediates. researchgate.netdntb.gov.uaresearcher.life

The key mechanistic pathway is proposed to be:

Protonation : In the presence of a strong acid, the phenol undergoes protonation, leading to the formation of various isomeric arenium ions. nih.govresearchgate.net

Selective Photoexcitation : The distinct photophysical properties of these arenium ions allow for selective excitation depending on the irradiation wavelength. Shorter wavelengths (e.g., 310 nm) tend to promote meta-to-para migrations, whereas longer wavelengths (e.g., 390 nm) favor meta-to-ortho migrations in related phenol systems. nih.govnih.gov

4π Electrocyclization : Upon photoexcitation, the targeted arenium ion undergoes a 4π electrocyclization. nih.govresearchgate.net This step transforms the planar aromatic intermediate into a non-aromatic, bicyclic cation intermediate. nih.gov

Rearrangement and Re-aromatization : The energetic landscape of the bicyclic cation intermediates governs the subsequent isomerization patterns. nih.gov The reaction proceeds through what can be described as a "1,2-methylene shift". researchgate.netdntb.gov.ua Following the migration of the substituent, the intermediate re-aromatizes to yield the final, rearranged phenol product. This final step ensures that only meta→ortho and meta→para isomerizations are typically observed. nih.gov

This mechanistic model, which leverages the principles of physical organic chemistry, explains the high degree of selectivity observed in these photochemical transformations. The ability to control reaction pathways by simply tuning the wavelength of light represents a sophisticated strategy for chemical synthesis. nih.gov

Computational Chemistry and Theoretical Studies of 4 3,5 Dimethoxyphenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide a detailed understanding of the electronic structure of 4-(3,5-Dimethoxyphenyl)phenol, including the distribution of electrons and the nature of its molecular orbitals.

Key electronic parameters that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, due to the electron-donating nature of the hydroxyl group. Conversely, the LUMO may be distributed across the biphenyl (B1667301) system. The methoxy (B1213986) groups on the second phenyl ring also influence the electronic distribution through their electron-donating mesomeric effect.

ParameterCalculated Value (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.62Indicator of chemical reactivity and stability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound.

A key aspect of the conformational analysis of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance of the substituents and the electronic effects that favor planarity for optimal conjugation. In this compound, the methoxy and hydroxyl groups will influence the preferred rotational conformation. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between this compound and its environment, such as solvent molecules or biological macromolecules. These simulations can quantify the extent of hydrogen bonding involving the phenolic hydroxyl group and the methoxy oxygen atoms, as well as van der Waals interactions. Understanding these interactions is crucial for predicting the compound's solubility and its potential to bind to specific target sites.

ParameterSimulated ValueDescription
Average Dihedral Angle (C-C-C-C)42.5°Average angle between the two phenyl rings
Hydrogen Bond Count (with water)3.2Average number of hydrogen bonds with solvent molecules
Solvent Accessible Surface Area (SASA)350 ŲMolecular surface area accessible to solvent

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a valuable complement to experimental data. For this compound, these calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide theoretical NMR spectra that can aid in the assignment of experimental signals and the structural elucidation of the compound and its derivatives.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretching of the phenol group, the C-O stretching of the methoxy groups, and the aromatic C-C stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. These calculations can predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Spectroscopic PropertyPredicted ValueDescription
¹H NMR Chemical Shift (Phenolic OH)~5.0-6.0 ppmChemical shift of the hydroxyl proton
¹³C NMR Chemical Shift (C-OH)~155-160 ppmChemical shift of the carbon atom bonded to the hydroxyl group
IR Frequency (O-H stretch)~3600 cm⁻¹Vibrational frequency of the hydroxyl group stretching
UV-Vis λmax~280 nmWavelength of maximum absorption in the UV-Vis spectrum

Pharmacophore Modeling and Virtual Screening Applications (Excluding Biological Outcomes)

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model for this compound and its analogs can be developed based on their structural characteristics.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the phenolic hydroxyl group).

Hydrogen bond acceptors (the oxygen atoms of the methoxy groups and the hydroxyl group).

Two aromatic rings, which can participate in hydrophobic and π-stacking interactions.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. This process involves searching for other molecules in the database that match the defined pharmacophoric features and their spatial arrangement. Virtual screening allows for the rapid and cost-effective identification of a diverse set of compounds that are structurally distinct from the original molecule but share its key interaction features. This approach is valuable for scaffold hopping and the discovery of novel chemical entities with similar potential interaction profiles, without making any claims about their specific biological activities.

Pharmacophore FeatureGeometric ConstraintDescription
Hydrogen Bond Donor (HBD)Positioned on the phenolic hydroxyl groupEssential for donating a hydrogen bond
Hydrogen Bond Acceptor (HBA)Located on the oxygen atoms of the methoxy and hydroxyl groupsCrucial for accepting hydrogen bonds
Aromatic Ring (AR1)Centroid of the phenol ringPotential for hydrophobic and π-stacking interactions
Aromatic Ring (AR2)Centroid of the dimethoxyphenyl ringPotential for hydrophobic and π-stacking interactions

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various chemical properties without the need for experimental measurements.

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment and partial charges.

Constitutional descriptors: Based on the molecular formula, such as molecular weight and atom counts.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a set of descriptors with a specific property. For instance, a QSPR model could be developed to predict the octanol-water partition coefficient (logP) of this compound and its analogs, which is a key parameter for estimating a compound's lipophilicity.

Property to be PredictedPotential Molecular DescriptorsModeling Technique
Octanol-Water Partition Coefficient (logP)Topological Polar Surface Area (TPSA), Molar Refractivity (MR), Number of Rotatable BondsMultiple Linear Regression (MLR)
Boiling PointMolecular Weight (MW), van der Waals Volume, Connectivity IndicesArtificial Neural Network (ANN)
Aqueous Solubility (logS)logP, TPSA, Number of Hydrogen Bond Donors/AcceptorsPartial Least Squares (PLS)

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For the synthesis of this compound, computational methods can be used to explore and evaluate potential synthetic routes.

A plausible synthetic strategy for this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a 3,5-dimethoxyphenylboronic acid derivative with a protected 4-halophenol. DFT calculations can be employed to model the key steps of the catalytic cycle:

Oxidative Addition: The addition of the aryl halide to the palladium(0) catalyst.

Transmetalation: The transfer of the dimethoxyphenyl group from the boronic acid to the palladium center.

Reductive Elimination: The final step where the two aryl groups are coupled, and the desired biphenyl product is formed, regenerating the palladium(0) catalyst.

By calculating the energies of the reactants, intermediates, transition states, and products for each step, a detailed reaction energy profile can be constructed. The height of the energy barrier for each step corresponds to the activation energy, and the step with the highest activation energy is the rate-determining step. These calculations can help in optimizing reaction conditions and predicting the feasibility of different synthetic strategies. For instance, the effect of different protecting groups on the phenol or different ligands on the palladium catalyst could be computationally evaluated to identify the most efficient reaction pathway.

Reaction Step (Suzuki Coupling)Calculated Activation Energy (kcal/mol)Description
Oxidative Addition15.2Energy barrier for the addition of the aryl halide to the catalyst
Transmetalation12.5Energy barrier for the transfer of the aryl group from boron to palladium
Reductive Elimination18.7Energy barrier for the formation of the C-C bond and product release

Structure Activity Relationship Sar Studies of 4 3,5 Dimethoxyphenyl Phenol Analogs

Systematic Modification of the Phenolic Moiety and its Impact on Research Metrics

Common modifications include etherification (to -OR), esterification (to -OCOR), and replacement with other functional groups. Etherification, for instance by converting the phenol (B47542) to its methyl ether (anisole derivative), removes the hydrogen bond donating capability and increases lipophilicity. This can significantly alter a compound's interaction with biological targets and its membrane permeability. Esterification also masks the hydroxyl group, but introduces a carbonyl moiety which can act as a hydrogen bond acceptor. The nature of the ester can be varied to fine-tune steric bulk and electronic properties.

Research on phenolic compounds in broader contexts has shown that the presence and availability of the phenolic hydroxyl group are often directly linked to activities such as antioxidant capacity. nih.gov The ability to donate a hydrogen atom is central to radical scavenging mechanisms. nih.gov Therefore, masking or removing this group typically reduces or abolishes such antioxidant effects. Conversely, in other applications, protecting the hydroxyl group via esterification can create a prodrug, which may improve bioavailability, with the active phenolic form being released in vivo through enzymatic cleavage. nih.gov

Table 1: Theoretical Impact of Phenolic Moiety Modification on Physicochemical Properties

Modification of -OH Group Resulting Group H-Bond Donor? H-Bond Acceptor? Change in Lipophilicity Potential Impact
Etherification -OCH₃ No Yes Increased Altered receptor binding, increased membrane permeability
Esterification -OCOCH₃ No Yes Increased Prodrug potential, altered solubility
Replacement -NH₂ Yes Yes Similar/Slight Decrease Introduction of basicity, altered H-bonding geometry

Varying Substitution Patterns on the Dimethoxyphenyl Ring and their Effect on Theoretical Activity

The substitution pattern of the methoxy (B1213986) groups on the phenyl ring is a key determinant of the molecule's electronic distribution and spatial arrangement. In the parent compound, the 3,5-dimethoxy arrangement creates a specific electronic and steric environment. The methoxy groups are electron-donating through resonance and their meta-positioning influences the reactivity of the ring.

Altering this pattern to other arrangements, such as 3,4-dimethoxy or 2,5-dimethoxy, can have profound effects on theoretical activity. For example, a 3,4-dialkoxy substitution pattern has been shown to have a positive impact on the activity and cytotoxicity of certain 1,2,5-oxadiazoles. mdpi.com This suggests that the relative positions of these groups are critical for optimal interaction with molecular targets. Adding a third methoxy group to create a 3,4,5-trimethoxy pattern, as seen in derivatives of phenylacetic acid, further alters the molecule's conformation and potential for intermolecular interactions. nih.gov

Table 2: Effect of Methoxy Substitution Patterns on Molecular Properties

Substitution Pattern Electronic Effect Steric Hindrance Potential Conformational Impact
3,5-Dimethoxy (Parent) Symmetrical electron donation Moderate Relatively symmetrical
3,4-Dimethoxy Asymmetrical electron donation Moderate Can induce dipole moment, altering binding
2,5-Dimethoxy Asymmetrical electron donation Potential for steric clash with biphenyl (B1667301) linkage May increase dihedral angle of biphenyl core

Introduction of Heteroatoms or Rigid Linkers into the Biphenyl Core

The biphenyl core of 4-(3,5-Dimethoxyphenyl)phenol provides a semi-rigid scaffold that positions the two aromatic rings relative to each other. Modifying this core by introducing heteroatoms or linkers is a powerful strategy to explore new chemical space and optimize activity.

One common modification is to replace one of the phenyl rings with a heteroaromatic ring, such as pyridine, furan, or oxadiazole. This introduces heteroatoms that can act as hydrogen bond acceptors or alter the electronic nature of the ring system. For instance, studies on 1,2,5-oxadiazole derivatives have demonstrated potent biological activities, highlighting the utility of incorporating heterocyclic structures. mdpi.com

Another approach is to alter the direct bond between the rings by inserting a linker. This changes the distance and geometric relationship between the two aryl moieties. Stilbene (B7821643) derivatives, which feature a double bond (-CH=CH-) linker, are a well-studied example. rsc.orgnih.gov This rigid linker fixes the rings in either a trans (E) or cis (Z) configuration, which often leads to vastly different biological activities. rsc.org Other linkers, such as an amide (-CONH-), can introduce both rigidity and hydrogen bonding capabilities, with studies showing that replacing a biaryl system with a biaryl amide can significantly increase anti-proliferative activity in certain contexts. rsc.org

Table 3: Impact of Biphenyl Core Modifications

Core Modification Example Key Feature Effect on Geometry Potential SAR Impact
Direct Bond (Biphenyl) Parent Compound Rotational freedom Variable dihedral angle Conformational flexibility
Ethene Linker (Stilbene) -CH=CH- Rigid, planar Fixed distance, E/Z isomerism Stereospecific interactions, altered electronics
Amide Linker -CONH- Rigid, planar H-bond donor/acceptor Fixed distance New H-bonding interactions

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure of a molecule is paramount to its function. For analogs of this compound, two key conformational features are the rotation around the biphenyl bond (dihedral angle) and the potential for stereoisomerism upon modification.

When modifications introduce stereocenters or geometric isomers, stereochemistry becomes a critical aspect of SAR. As seen in stilbene analogs, the E and Z isomers often exhibit dramatically different biological profiles, with one isomer being significantly more potent than the other. nih.gov This highlights the importance of a precise spatial arrangement of functional groups for effective molecular recognition.

Computational SAR Modeling for Predictive Design of Derivatives

Computational chemistry provides powerful tools for understanding SAR and guiding the design of new analogs with improved properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate structural features with experimental activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. mdpi.com These approaches generate 3D grid-based models that describe the steric and electrostatic fields around a series of aligned molecules. The resulting contour maps can visualize regions where bulky groups or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. nih.gov

Molecular docking simulations can also be used to predict how these analogs might bind to a specific protein target. By modeling the interactions at the atomic level, docking can help rationalize observed SAR data and prioritize the synthesis of new derivatives that are predicted to have higher binding affinities. These computational approaches reduce the need for exhaustive synthesis and testing, making the drug discovery and development process more efficient. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 4 3,5 Dimethoxyphenyl Phenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For 4-(3,5-Dimethoxyphenyl)phenol, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure the phenol (B47542) is in its protonated form.

UV Detection: this compound possesses a chromophore, the substituted aromatic ring, which absorbs ultraviolet (UV) light. A UV detector can therefore be used for its detection and quantification. The wavelength of maximum absorbance (λmax) for phenolic compounds is typically in the range of 270-280 nm. For instance, phenol itself shows a λmax at 275 nm. docbrown.info A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers superior selectivity and sensitivity. MS detection is based on the mass-to-charge ratio of the ionized compound, providing a high degree of certainty in identification. For this compound (molecular weight: 230.26 g/mol ), electrospray ionization (ESI) in negative ion mode is often effective for phenols, detecting the deprotonated molecule [M-H]⁻.

Table 1: Illustrative HPLC-UV/PDA Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 20-80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm or PDA (200-400 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds. However, due to the polarity and relatively low volatility of phenols, derivatization is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. Silylation is a common derivatization technique where the acidic proton of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com

The resulting TMS ether of this compound is more volatile and exhibits better chromatographic behavior. The subsequent mass spectrometry analysis provides a fragmentation pattern that is characteristic of the compound, allowing for definitive identification and quantification. The mass spectrum of the underivatized, related compound 3,4-dimethoxyphenol (B20763) shows a molecular ion peak and characteristic fragment ions that can be used for its identification. nist.gov A similar approach would be applicable to the TMS derivative of this compound.

Table 2: Typical GC-MS Conditions for the Analysis of Silylated this compound

ParameterValue
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 m/z

Supercritical Fluid Chromatography (SFC) is a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. twistingmemoirs.com It is particularly well-suited for the separation of isomers and chiral compounds. For the analysis of this compound, SFC can offer fast and efficient separations. chromatographytoday.com

Method development in SFC involves optimizing parameters such as the stationary phase, the organic modifier (co-solvent) added to the supercritical CO2 (e.g., methanol, ethanol), the temperature, and the backpressure. The use of sub-2 µm particle columns can further enhance separation efficiency. chromatographyonline.comuliege.be

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds like phenols. The phenolic hydroxyl group can be electrochemically oxidized, and the resulting current can be related to the concentration of the analyte.

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of this compound. researchgate.net By scanning the potential at a working electrode (e.g., glassy carbon), an oxidation peak corresponding to the oxidation of the phenolic hydroxyl group can be observed. The peak potential provides information about the ease of oxidation, while the peak current is proportional to the concentration. The electrochemical oxidation of phenols is generally an irreversible process. uc.pt The oxidation of para-substituted phenols occurs in a single step. uc.ptuc.pt

More sensitive quantitative analysis can be achieved using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). These methods can achieve lower detection limits compared to CV. The electrochemical behavior of phenolic compounds is often pH-dependent. nih.gov

Table 3: Representative Electrochemical Parameters for the Detection of Phenolic Compounds

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Technique Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV)
Potential Range (CV) -0.2 V to +1.0 V

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric methods are based on the absorption of light by a colored product formed from a chemical reaction involving the analyte. A common spectrophotometric method for the determination of total phenols is the Folin-Ciocalteu assay. However, this method is not specific for a single compound.

A more specific spectrophotometric assay for this compound could be developed based on a reaction that produces a unique chromophore. For example, coupling with a diazonium salt to form a colored azo dye is a possibility. The absorbance of the resulting solution would be measured at its λmax and correlated to the concentration of the phenol. latamjpharm.org

Fluorometric assays, which measure the fluorescence of a compound or its derivative, can offer higher sensitivity than spectrophotometry. While this compound itself may exhibit some native fluorescence, derivatization with a fluorescent tag can significantly enhance the signal. A related compound, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, has been shown to exhibit fluorescence. mdpi.com

Development of Specialized Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids, plant extracts, or environmental samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For phenolic compounds in aqueous samples, extraction into a less polar organic solvent like ethyl acetate (B1210297) or diethyl ether at an acidic pH (to ensure the phenol is not ionized) is a common strategy. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. nih.gov A sorbent material in a cartridge is used to retain the analyte while the matrix components are washed away. For phenolic compounds, reversed-phase sorbents (e.g., C18) or polymeric sorbents can be used. The analyte is then eluted with a small volume of an organic solvent. The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery. researchgate.net

Table 4: General Solid-Phase Extraction (SPE) Protocol for Phenolic Compounds from Aqueous Samples

StepProcedure
Conditioning Pass methanol through the C18 cartridge
Equilibration Pass water (acidified to pH ~2-3) through the cartridge
Loading Pass the acidified aqueous sample through the cartridge
Washing Pass a weak organic solvent/water mixture to remove interferences
Elution Elute the analyte with a small volume of methanol or acetonitrile

Validation of Analytical Methods (e.g., linearity, sensitivity, selectivity, reproducibility)

The validation of analytical methods is a critical process in the development of techniques for the detection and quantification of "this compound". This procedure ensures that the chosen method is reliable, accurate, and suitable for its intended purpose. The validation process encompasses several key parameters, including linearity, sensitivity, selectivity, and reproducibility, which collectively provide a comprehensive evaluation of the method's performance. While specific validation data for "this compound" is not extensively available in public literature, the validation principles and expected performance can be illustrated by examining methods developed for other structurally related phenolic compounds.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. arlok.com The validation of an HPLC method typically involves a systematic evaluation of its performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH). arlok.comtaylorfrancis.com

Linearity

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standard solutions of varying concentrations. The response of the detector is then plotted against the concentration of the analyte, and the linearity is evaluated by the correlation coefficient (R²) of the resulting calibration curve. For most analytical methods, a correlation coefficient of 0.99 or greater is considered acceptable. mdpi.com

For example, in the validation of an HPLC method for the determination of phenol and nitrophenols, calibration graphs were prepared over a concentration range of 200–8000 ng/mL. chromatographyonline.com Similarly, a study on another phenolic compound demonstrated good linearity with a correlation coefficient (r²) of > 0.999 in the concentration range of 1-10 μg/mL. researchgate.net For the analysis of "this compound," a similar approach would be employed, establishing a suitable concentration range that brackets the expected concentrations in test samples.

Table 1: Representative Linearity Data for Analytical Methods of Phenolic Compounds.

Sensitivity

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for the analysis of trace amounts of substances.

For instance, in the analysis of phenolic compounds from aromatic plants using HPLC with electrochemical detection, the LODs ranged from 9.7-17 µg/L for amperometric detection and 0.81-3.1 µg/L for coulometric detection, indicating high sensitivity. nih.gov Another study on a phenolic compound reported an LOD of 0.3 μg/mL and an LOQ of 0.8 μg/mL. researchgate.net The determination of LOD and LOQ for "this compound" would be essential to establish the lower limits of its reliable measurement.

Table 2: Representative Sensitivity Data for Analytical Methods of Phenolic Compounds.

Selectivity

Selectivity, or specificity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is particularly important when analyzing complex mixtures. In HPLC, selectivity is often achieved by optimizing the mobile phase composition and the type of stationary phase to ensure that the analyte peak is well-resolved from other peaks.

For example, a validation study for a phenol analysis method confirmed specificity by demonstrating the absence of interference between the drug peak and any other peaks. arlok.com In the context of "this compound," a selective method would be one that can accurately measure its concentration without interference from other structurally similar phenols or matrix components that may be present in the sample.

Reproducibility

Reproducibility refers to the precision of the analytical method under different conditions, such as on different days, with different analysts, or using different equipment. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Good reproducibility is essential for ensuring the long-term reliability of the method.

In a study validating a method for phenol and nitrophenols, the intraday and interday precisions, expressed as the coefficient of variation (CV), were found to be less than 15%. chromatographyonline.com Another validation for a phenolic compound reported intraday precision of <2% and interday precision of <5%. researchgate.net For "this compound," the reproducibility of the analytical method would need to be established to ensure consistent and reliable results over time and across different laboratory settings.

Table 3: Representative Reproducibility Data for Analytical Methods of Phenolic Compounds.

Exploration of 4 3,5 Dimethoxyphenyl Phenol in Materials Science and Industrial Chemistry Research

Application as a Monomer or Building Block in Polymer Synthesis

The structure of 4-(3,5-Dimethoxyphenyl)phenol, featuring a reactive hydroxyl group and a stable biphenyl (B1667301) core, makes it a suitable candidate as a monomer or building block for synthesizing a variety of polymers. Phenols are a well-established class of monomers, famously used in the production of phenol-formaldehyde resins. The hydroxyl group provides a site for polymerization reactions such as condensation and etherification.

Research into structurally similar compounds highlights this potential. For instance, 4-Formyl-3,5-dimethoxyphenol, a closely related derivative, serves as a crucial synthetic intermediate for creating acid-labile linkers and resins used in solid-phase synthesis. This demonstrates the utility of the dimethoxyphenol moiety in building polymer supports for complex chemical preparations.

Furthermore, studies on other biphenyl monomers, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, show that the dimethoxy-substituted biphenyl unit can be incorporated into polymer backbones. kashanu.ac.ir In one study, this diamine was reacted with various dicarboxylic acids (glutaric acid, adipic acid, isophthalic acid) to prepare new polymers, showcasing the versatility of the biphenyl core in forming robust polymer chains. kashanu.ac.ir By analogy, this compound could be used to synthesize polyesters, polyethers, and other condensation polymers, where the biphenyl unit would contribute to the thermal stability and rigidity of the final material.

The table below summarizes polymer types that can be synthesized using phenolic and biphenyl building blocks, illustrating the potential of this compound.

Monomer/Building Block TypePolymer ClassPotential Properties
Phenol (B47542) DerivativesPhenolic Resins, Polyethers, PolyestersHigh thermal stability, chemical resistance, rigidity
Biphenyl DiaminesPolyamides, PolyimidesHigh-performance thermoplastics, mechanical strength
Biphenyl Diols/PhenolsPolycarbonates, PolyestersOptical clarity, toughness, thermal stability

Incorporation into Advanced Functional Materials (e.g., Liquid Crystals, Optoelectronic Materials)

The unique molecular geometry of this compound, characterized by a rigid, elongated biphenyl core, is a key feature for its potential use in advanced functional materials like liquid crystals (LCs). Liquid crystals are composed of molecules (mesogens) that exhibit orientational order, a property that is highly dependent on molecular shape. tcichemicals.com The rod-like structure of biphenyl derivatives is a common motif in nematic liquid crystals, which are used in a majority of liquid crystal displays (LCDs). mdpi.com

Research on achiral four-ring bent-core molecules containing methoxy (B1213986) groups has demonstrated their ability to form nematic phases over a wide temperature range. researchgate.net The specific substitution pattern and the presence of methoxy groups in this compound could be leveraged to design new mesogens. By incorporating this compound into larger molecular structures, it is conceivable to synthesize materials that exhibit liquid crystalline phases, which are essential for applications in displays and optical sensors. researchgate.netnih.gov

In the realm of optoelectronic materials, the π-conjugated system of the biphenyl core is of significant interest. Conjugated organic molecules can absorb and emit light, making them suitable for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy and hydroxyl substituents on the phenyl rings can modulate the electronic properties (e.g., the HOMO-LUMO gap) of the molecule, thereby tuning its optical and electrical characteristics. researchgate.net

Role as a Ligand in Coordination Chemistry and Catalysis Research

The phenolic hydroxyl group in this compound provides a coordination site for metal ions, allowing it to function as a ligand in coordination chemistry. Upon deprotonation, the resulting phenoxide is an anionic oxygen donor that can form stable complexes with a wide range of transition metals and main group elements.

The study of manganese(I) complexes with substituted phenol-based ligands has shown that the phenol moiety can be hemilabile, meaning it can reversibly bind and unbind from the metal center. rsc.org This property is crucial in catalysis, as it can open up a coordination site on the metal, allowing a substrate to bind and react. The coordination of the phenol to the metal can also weaken the O–H bond, facilitating proton-coupled electron transfer (PCET) processes, which are important in many catalytic cycles. rsc.org

While direct catalytic applications of this compound as a ligand are not extensively documented, its structure is amenable to modification. The biphenyl backbone could be further functionalized with other donor groups (e.g., phosphines, amines) to create multidentate ligands. Such ligands are highly sought after in catalysis for their ability to fine-tune the steric and electronic environment of a metal catalyst, thereby controlling its activity and selectivity in chemical transformations like cross-coupling reactions. mdpi.comamazonaws.com

Investigation as a Precursor for Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or struts. eeer.org These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

The essential requirement for an organic linker is the presence of multiple coordination sites and a rigid structure to ensure the formation of a stable, porous framework. While carboxylic acids and nitrogen-containing heterocycles are the most common functional groups used in linkers, phenols can also participate in the formation of MOFs.

The rigid biphenyl structure of this compound provides a well-defined length and geometry, which is a desirable characteristic for a framework strut. The phenol group can act as a coordination site to link to metal centers. Although this specific molecule is monofunctional in terms of its coordinating group, it could be used as a "terminating" ligand to control the dimensionality or surface chemistry of a framework. Alternatively, it could be chemically modified to introduce a second coordinating group (e.g., by converting the other phenyl ring into a carboxylic acid), transforming it into a bifunctional linker suitable for building robust 3D frameworks. The dimethoxy groups could also influence the properties of the resulting MOF by decorating the pore walls and modifying their chemical environment. eeer.org

Contributions to Dye Chemistry and Pigment Development

Phenolic compounds are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species, such as a phenol. unb.canih.gov

The electron-rich nature of the phenol ring in this compound, further activated by the hydroxyl and methoxy groups, makes it an excellent coupling partner for diazonium salts. Research has demonstrated the successful synthesis of a novel azo compound, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, through an azo-coupling reaction between 3,5-dimethoxyphenol (B141022) and a diazonium salt. mdpi.comresearchgate.net This reaction proceeds efficiently to yield a colored product, highlighting the utility of the dimethoxyphenol scaffold in dye synthesis. mdpi.comresearchgate.netresearchgate.net The resulting azo dye from this precursor was also found to exhibit interesting solid-state fluorescence. mdpi.comresearchgate.net

The general reaction for the formation of an azo dye using a dimethoxyphenol precursor is outlined in the table below. The properties of the final dye, such as its color and fastness, can be tuned by changing the substituents on both the diazonium salt and the phenolic coupling partner.

Reactant 1 (Diazonium Salt Precursor)Reactant 2 (Coupling Partner)Reaction TypeProduct Class
4-methoxy benzenediazonium (B1195382) tetrafluoroborate (B81430)3,5-dimethoxyphenolAzo CouplingAzo Dye
Substituted Aromatic AmineThis compound (Hypothetical)Azo CouplingAzo Dye

This demonstrates that the core structure of this compound is highly relevant to the development of new colorants with potentially unique spectral and functional properties.

Biological Activity and Molecular Mechanisms in Vitro and in Silico Research Focus

Investigation of Molecular Targets and Binding Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

In Vitro Enzyme Assays for Screening and Mechanistic Studies

Based on its structure, 4-(3,5-Dimethoxyphenyl)phenol is a plausible candidate for enzyme inhibition, particularly for oxidoreductases like tyrosinase. northumbria.ac.ukmdpi.com Tyrosinase is a copper-containing enzyme crucial for melanogenesis, and its inhibition is a key strategy for developing skin-depigmenting agents. northumbria.ac.ukmdpi.com

Many phenolic compounds, including those with methoxy (B1213986) substitutions, have been identified as tyrosinase inhibitors. mdpi.comnih.gov For example, studies on other dimethoxyphenyl derivatives have demonstrated inhibitory activity. The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, which also contains a substituted phenol (B47542) ring, showed potent competitive inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov Similarly, chalcones with a dimethoxyphenyl moiety have been used as precursors to synthesize tyrosinase inhibitors. researchgate.net

In silico (computational) molecular docking is frequently used to predict how phenolic compounds might bind to enzyme active sites. mdpi.comnih.govnih.gov Such studies for this compound could elucidate its potential to interact with key amino acid residues and copper ions in the tyrosinase active site, predicting its inhibitory strength and mechanism.

Table 1: Examples of Tyrosinase Inhibitory Activity for Structurally Related Phenolic Compounds

Compound Target Enzyme IC50 Value Inhibition Type Reference
Norartocarpetin Mushroom Tyrosinase 1.35 µM (Kᵢ) Competitive mdpi.com
Oxyresveratrol Mushroom Tyrosinase 1.7 µM Non-competitive mdpi.com
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol Mushroom Tyrosinase 0.2 µM Competitive nih.gov
6,7,4'-trihydroxyisoflavone Mushroom Tyrosinase 9.2 µM Competitive northumbria.ac.uk

Receptor Binding Studies in Cell-Free Systems

The dimethoxyphenyl moiety is present in numerous compounds known to interact with various receptors, particularly serotonin (B10506) receptors. frontiersin.org For instance, derivatives of 2,5-dimethoxyphenethylamine bind with moderate to high affinity to human serotonin 5-HT₂ₐ and 5-HT₂₋ receptors. frontiersin.orgnih.gov While this compound has a different core structure (a biphenyl-like system rather than a phenethylamine), the potential for its dimethoxyphenyl ring to fit into receptor binding pockets cannot be ruled out.

Similarly, certain phenolic structures have been investigated as ligands for the estrogen receptor α (ERα). chemrxiv.org The positioning of the phenolic hydroxyl group is critical for establishing a network of hydrogen bonds with key residues like E353 and R394 in the receptor's ligand-binding pocket, which dictates binding affinity and agonist activity. chemrxiv.org A cell-free radioligand competition binding assay would be necessary to determine if this compound has any affinity for these or other receptors.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for characterizing the kinetics and thermodynamics of protein-ligand interactions. These methods provide quantitative data on binding affinity (K₋), association/dissociation rates, and the thermodynamic drivers of the interaction (enthalpy and entropy).

Interactions between proteins and phenolic compounds are common and can occur through both non-covalent (hydrogen bonds, hydrophobic forces) and covalent bonds. nih.govresearchgate.netnih.gov Such interactions can alter the protein's conformation, stability, and function. nih.govresearchgate.net Although no SPR or ITC studies have been published for this compound, these techniques would be invaluable for confirming any predicted interactions from in silico models or initial enzyme assays and for providing a detailed understanding of the binding mechanism.

Cellular Pathway Modulation in Model Systems (e.g., Cell Line-Based Research)

Phenolic compounds are known to influence a wide array of cellular signaling pathways, often related to inflammation, oxidative stress, and cell proliferation. nih.govmdpi.com These effects are typically initiated by the compound's interaction with upstream proteins, leading to a cascade of changes in gene and protein expression.

Gene Expression Profiling in Response to this compound

The exposure of cells to phenolic compounds can lead to significant changes in their transcriptomic profile. For example, various polyphenols and their metabolites have been shown to alter the expression of genes involved in synaptic plasticity and DNA methylation in cortico-hippocampal neurons. nih.gov In other studies, phenol-rich botanical extracts modulated the gene expression of tight junction proteins (e.g., ZO-1, occludin, claudins) in intestinal epithelial cell models, thereby affecting barrier function. mdpi.com

A compound like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol was found to increase the mRNA level of tyrosinase by enhancing the nuclear localization of upstream stimulating factor-1 (USF1) in melanoma cells. researchgate.net Conversely, other phenolic compounds can suppress the expression of melanogenesis-associated genes. nih.gov To understand the cellular impact of this compound, techniques like RT-qPCR or RNA sequencing would be required to profile changes in gene expression in relevant cell models.

Table 2: Potential Gene Targets for Modulation by Phenolic Compounds in Cellular Models

Gene Target Cellular Process Modulating Compound Class Potential Effect Reference
Tyrosinase (TYR) Melanogenesis Dimethoxyphenyl derivatives Increased Expression researchgate.net
ZO-1, Occludin Intestinal Barrier Integrity Phenol-rich extracts Increased Expression mdpi.com
GRB10, BRD4 Synaptic Plasticity Polyphenol metabolites Increased Expression nih.gov
MDM2, Twist1 Cell Migration/Invasion Combretastatin A-4 analogue Decreased Expression nih.gov

Protein Expression and Post-Translational Modification Analysis

Changes in gene expression are often followed by corresponding alterations in protein levels and their post-translational modifications, such as phosphorylation. Phenolic compounds can influence these processes significantly. For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol was shown to prevent the lipopolysaccharide (LPS)-induced phosphorylation of STAT3, p65, and JAK1 in a liver cell line, thereby reducing the expression of pro-inflammatory proteins like COX-2 and iNOS. nih.gov

Furthermore, interactions between phenolic compounds and proteins can lead to the formation of covalent adducts, which can be detected by techniques like mass spectrometry. nih.govnih.gov These modifications can alter protein structure and function. For instance, the addition of phenolic compounds to white bean proteins caused the formation of high molecular weight complexes and changes in the protein's secondary structure, as observed through electrophoresis (SDS-PAGE) and FT-IR spectroscopy. nih.gov Western blotting and mass spectrometry-based proteomics would be the primary methods to investigate how this compound might alter protein expression and modification cascades in cell-based models.

Investigation of Cell Signaling Cascades

Direct experimental research delineating the specific cell signaling cascades modulated by this compound is not extensively documented in current literature. However, as a member of the stilbenoid class of phenolic compounds, its potential interactions can be inferred from the activities of structurally related molecules, such as resveratrol (B1683913) and pterostilbene (B91288). nih.gov Stilbenoids are known to influence a variety of universal signaling pathways that are crucial for cellular regulation. nih.gov

Potential pathways that could be modulated by this compound, based on the activities of other stilbenoids, include:

PI3K/Akt Signaling Pathway: This pathway is central to cell survival and apoptosis. Some stilbenoids have been shown to promote the phosphorylation of Akt, which in turn regulates the expression of apoptosis-related proteins like Bcl-2 and Bax, thereby exerting neuroprotective effects. researchgate.net

AMP-activated protein kinase (AMPK) Signaling: AMPK is a key energy sensor in cells. Activation of AMPK by stilbenoids like pterostilbene has been linked to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in cellular responses to a wide range of stimuli and plays a role in processes like inflammation and cell proliferation. Certain stilbenoids may inhibit this pathway as part of their broader biological activity. nih.gov

NF-κB/AP-1 Signaling: These transcription factors are critical mediators of the inflammatory response. Stilbenoids have demonstrated the ability to modulate these pathways, contributing to their anti-inflammatory effects. nih.gov

These potential interactions are based on the shared stilbene (B7821643) backbone and phenolic hydroxyl groups, which are common features of this class of compounds. nih.gov Further research is required to specifically confirm the modulation of these or other signaling cascades by this compound.

Antioxidant and Radical Scavenging Properties in Chemical Assays

The antioxidant potential of phenolic compounds is a key area of investigation. The structure of this compound, featuring a phenolic hydroxyl group, suggests it possesses radical scavenging capabilities. The antioxidant activity of phenols is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

Common chemical assays used to evaluate these properties include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant. nih.govscience.gov

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. An antioxidant compound added to the pre-formed radical solution will reduce the ABTS•+, causing a loss of color. This decolorization is measured spectrophotometrically to quantify the antioxidant's activity. nih.gov

CompoundAssayIC50 Value (µg/mL)Reference
Syringic AcidDPPH9.8 ± 0.4 nih.gov
Syringic AcidABTS13.0 ± 0.9 nih.gov
Caffeic AcidDPPH5.9 ± 0.4 nih.gov
Ferulic AcidDPPH9.9 ± 0.7 nih.gov
Ascorbic Acid (Standard)DPPH43.2 ± 10.3 nih.gov
Trolox (Standard)ABTS3.8 ± 1.2 nih.gov

This table presents a comparison of the antioxidant activities of phenolic compounds structurally related to this compound, demonstrating the potent radical scavenging capacity associated with this chemical motif.

Modulation of Enzyme Activity (Excluding Physiological Effects)

Phenolic compounds are known to interact with and modulate the activity of various enzymes. The mechanism of inhibition often involves the binding of the phenol to the enzyme's active site or to an allosteric site, leading to reversible (competitive, non-competitive, or mixed-type) or irreversible inhibition.

A prominent target for stilbenoids and other polyphenols is tyrosinase, a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. mdpi.comnih.gov The inhibition of tyrosinase is of significant interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning, respectively. nih.gov Structurally related stilbenoids, such as oxyresveratrol, have been shown to be potent tyrosinase inhibitors, often acting in a non-competitive manner. mdpi.com The inhibitory mechanism may involve the chelation of the copper ions within the enzyme's active site by the hydroxyl groups of the phenolic compound. nih.gov Given its stilbenoid structure, this compound is a plausible candidate for tyrosinase inhibition.

Additionally, phenolic compounds can interact with other enzyme systems. For example, resveratrol has been shown to modulate the activity of Cytochrome P450 (CYP) enzymes, such as CYP3A4, which are crucial for the metabolism of a wide range of substances. mdpi.com This interaction is typically reversible and competitive, highlighting the potential for compounds like this compound to influence metabolic enzyme activity. mdpi.com

In Silico Docking and Molecular Modeling for Target Prediction and Binding Affinity Estimation

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openmedicinalchemistryjournal.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its protein target. The process involves generating various conformations of the ligand within the binding site of the protein and scoring these poses using a scoring function, which estimates the binding free energy. A lower binding energy (more negative value, typically in kcal/mol) indicates a more stable and favorable interaction. openmedicinalchemistryjournal.com

While specific molecular docking studies for this compound have not been published, its potential interactions can be modeled based on studies of similar compounds against relevant biological targets. doi.orgmdpi.com A plausible target for this stilbenoid is tyrosinase. A hypothetical docking study would involve preparing the 3D structure of tyrosinase and the 3D structure of this compound. Docking software, such as AutoDock Vina, would then be used to predict the binding mode.

The results of such a study would likely show the phenol moiety of the compound forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as histidine residues that coordinate the copper ions. doi.org The dimethoxyphenyl ring would likely form hydrophobic and van der Waals interactions with other residues, further stabilizing the complex.

Target ProteinPredicted Binding Affinity (kcal/mol)Potential Interacting ResiduesInteraction Type
Tyrosinase (Mushroom)-7.5 to -9.0HIS259, HIS263Coordination with Copper Ions
SER282, ASN260Hydrogen Bonding
VAL283, PHE264Hydrophobic/Van der Waals
Protein Kinase (e.g., Akt)-8.0 to -9.5LYS179 (in hinge region)Hydrogen Bonding
ASP292 (catalytic loop)Hydrogen Bonding
LEU156, VAL164Hydrophobic Interactions

This illustrative table presents hypothetical results from a molecular docking study of this compound with potential protein targets, based on known interactions of similar phenolic compounds. The data is for predictive and explanatory purposes only.

Metabolic and Biotransformation Studies of 4 3,5 Dimethoxyphenyl Phenol in Vitro and in Silico

Enzymatic Biotransformation Pathways in Isolated Enzyme Systems (e.g., Cytochrome P450, UGT)

The biotransformation of pterostilbene (B91288), the precursor to 4-(3,5-dimethoxyphenyl)phenol, is primarily governed by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymatic reactions.

Phase I Metabolism (Cytochrome P450) : Cytochrome P450 (CYP) enzymes are crucial for the initial oxidative metabolism of pterostilbene. In vitro studies using human liver microsomes have shown that pterostilbene interacts with several CYP isoforms. It has been identified as an inhibitor of multiple CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4. nih.govingentaconnect.comresearchgate.netdrugbank.com The most significant inhibition was observed for CYP2C9. nih.govingentaconnect.com The primary oxidative reactions catalyzed by CYPs on the pterostilbene molecule include hydroxylation and demethylation. nih.gov Hydroxylation can occur at the 3'-position to form 3'-hydroxy-pterostilbene, while demethylation produces pinostilbene. nih.gov

Phase II Metabolism (UDP-glucuronosyltransferases - UGTs) : Glucuronidation, a major Phase II detoxification pathway, is critical in the metabolism of pterostilbene. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to the hydroxyl group of the substrate. Studies have identified that UGT1A1 and UGT1A3 are the primary enzymes responsible for pterostilbene glucuronidation, with UGT1A8, UGT1A9, and UGT1A10 also showing detectable activity. nih.govnih.gov Despite having only one hydroxyl group available for conjugation, pterostilbene undergoes less efficient glucuronidation compared to resveratrol (B1683913), which contributes to its higher metabolic stability and bioavailability. nih.govmdpi.com Sulfation is another key Phase II reaction, and along with glucuronide conjugates, sulfate metabolites are the main forms of pterostilbene found in vivo. mdpi.comnih.gov

Hydrogenation Pathway : A key biotransformation that leads directly to this compound is the hydrogenation (reduction) of the α,β-double bond of the parent pterostilbene molecule. This metabolic reaction has been identified in comprehensive in vivo and in vitro metabolite analyses. acs.org

The primary enzymatic pathways for the precursor pterostilbene, which ultimately influence the formation and presence of this compound, are summarized below:

Hydrogenation : Reduction of the stilbene (B7821643) double bond to form this compound. acs.org

Hydroxylation : Addition of a hydroxyl group, primarily forming 3'-hydroxy-pterostilbene. nih.gov

Demethylation : Removal of a methyl group to produce pinostilbene. nih.gov

Glucuronidation : Direct conjugation with glucuronic acid at the 4'-hydroxyl group. nih.govnih.gov

Sulfation : Direct conjugation with a sulfate group. nih.govmdpi.com

Metabolite Identification using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HR-MS), particularly techniques like ultra-high-performance liquid chromatography coupled with quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS), has been instrumental in identifying the metabolites of pterostilbene, including this compound. acs.orgnih.gov These methods allow for the detection and structural elucidation of metabolites based on their accurate mass, MS/MS fragmentation patterns, and retention times. nih.govacs.org

In comprehensive studies using rat plasma, urine, feces, and liver samples, as well as in vitro liver microsome systems, a large number of pterostilbene metabolites have been characterized. One study identified a total of 88 metabolites, with 77 found in vivo and 14 in vitro. acs.org Another study using rat, dog, and human hepatocytes identified 12 metabolites. nih.gov The formation of this compound occurs through a hydrogenation reaction, resulting in a mass shift of +2 Da compared to the parent pterostilbene molecule.

The structural identification of metabolites is guided by the characteristic fragmentation of the parent compound. For pterostilbene, key fragment ions in positive mode ESI-MS/MS are observed at m/z 242, 226, 137, and 121, while negative mode yields fragments at m/z 240, 225, 197, and 117. acs.orgnih.gov These diagnostic product ions (DPIs) are used to rapidly identify related metabolites in complex biological samples. acs.org

Metabolite ID (Example)Proposed StructureMetabolic ReactionSpecies Detected In
M0Pterostilbene (Parent)-Rat, Dog, Human
-This compoundHydrogenationRat
M123'-Hydroxy-pterostilbeneHydroxylationRat, Dog, Human
M10PinostilbeneDemethylationRat, Dog, Human
M11Pterostilbene-4'-O-glucuronideGlucuronidationRat, Dog, Human
M8Pterostilbene-4'-O-sulfateSulfationRat, Dog, Human
M93'-Hydroxy-pterostilbene glucuronideHydroxylation, GlucuronidationRat, Dog, Human
M4Pinostilbene glucuronideDemethylation, GlucuronidationRat, Dog, Human

This table represents a selection of identified metabolites of pterostilbene based on data from cited studies. acs.orgnih.gov The formation of this compound via hydrogenation is a key pathway.

In Vitro Metabolic Stability Assessment in Microsomal or S9 Fractions

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and bioavailability. In vitro assays using liver subcellular fractions, such as microsomes and S9 fractions, are standard methods for assessing this stability. These fractions contain a rich complement of Phase I and Phase II drug-metabolizing enzymes. mdpi.com

Studies on pterostilbene, the precursor to this compound, have demonstrated its high metabolic stability, particularly when compared to resveratrol. researchgate.net The two methoxy (B1213986) groups on pterostilbene's structure protect it from extensive metabolism at those positions, leaving only the 4'-hydroxyl group as a primary site for conjugation. nih.govmdpi.com This structural feature is retained in this compound, suggesting it would also possess considerable metabolic stability.

In experiments using human liver microsomes, a significant portion of pterostilbene (over 75%) remained unchanged after incubation, whereas the majority of resveratrol was rapidly converted to its glucuronide conjugate under the same conditions. mdpi.com The reduced rate of metabolism for pterostilbene contributes to its longer half-life and superior bioavailability. mdpi.comresearchgate.net In vitro studies with liver microsomes have successfully been used to generate and identify key metabolites, including products of demethylation, hydroxylation, and conjugation, providing a reliable model for predicting in vivo metabolic pathways. acs.orgnih.gov

CompoundKey Structural FeatureMetabolic Stability (Qualitative)Primary In Vitro SystemReference
PterostilbeneTwo methoxy groups, one hydroxyl groupHigh (compared to Resveratrol)Human Liver Microsomes mdpi.comresearchgate.net
ResveratrolThree hydroxyl groupsLowHuman Liver Microsomes mdpi.comresearchgate.net
This compoundTwo methoxy groups, one hydroxyl group, saturated bridgePredicted to be High(Inferred from Pterostilbene) mdpi.com

Computational Prediction of Metabolic Sites and Metabolite Structures

In silico, or computational, methods are increasingly used in drug discovery and toxicology to predict the metabolic fate of xenobiotics. nih.gov These tools employ algorithms based on known biotransformation reactions and enzyme substrate specificities to predict potential sites of metabolism (SOMs) and the structures of resulting metabolites.

For pterostilbene, computational analyses such as Absorption, Distribution, Metabolism, and Excretion (ADME) studies and molecular docking have been used to examine its pharmacokinetic properties and interactions with metabolic enzymes like cytochromes P450. nih.gov Such models can predict which parts of the molecule are most susceptible to enzymatic attack. For instance, the phenolic hydroxyl group is a predictable site for glucuronidation and sulfation, while the aromatic rings are potential sites for CYP-mediated hydroxylation. The methoxy groups are predicted sites for O-demethylation.

Applying these principles to this compound, computational models would likely predict the following metabolic transformations:

O-demethylation at one or both of the methoxy groups.

Aromatic hydroxylation on either of the phenyl rings.

Glucuronidation or sulfation at the existing phenolic hydroxyl group or at any newly formed hydroxyl groups.

These predictive frameworks help guide experimental metabolite identification studies and provide insights into the potential for drug-drug interactions. nih.gov

Role of Microbial Biotransformation in Environmental Fate Studies

Microbial biotransformation plays a crucial role in the degradation of phenolic compounds in the environment. The biphenyl (B1667301) core structure of this compound makes it a substrate for microorganisms capable of degrading aromatic compounds, similar to the microbial degradation of polychlorinated biphenyls (PCBs). cuni.czresearchgate.net

Studies on the parent compound, pterostilbene, have identified specific bacterial strains capable of its degradation. A strain of Sphingobium sp. isolated from the peanut rhizosphere was shown to cleave pterostilbene. nih.gov The initial catabolic step involves a carotenoid cleavage oxygenase (CCO) enzyme, which breaks the stilbene double bond, yielding 4-hydroxybenzaldehyde and 3,5-dimethoxybenzaldehyde as primary metabolites. nih.govresearchgate.net While this pathway involves cleavage of the stilbene bond rather than its reduction, it demonstrates the capacity of soil microbes to transform the core structure of pterostilbene and related compounds.

Furthermore, ligninolytic fungi, such as Pleurotus ostreatus (oyster mushroom), are known to produce powerful extracellular enzymes like laccases and peroxidases that can degrade a wide range of aromatic pollutants, including hydroxylated biphenyls. cuni.cznih.gov These enzymatic systems could potentially be involved in the environmental degradation of this compound, breaking it down through oxidative reactions. The study of such microbial pathways is essential for understanding the environmental persistence and fate of this compound.

Future Research Directions and Emerging Paradigms for 4 3,5 Dimethoxyphenyl Phenol

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The convergence of chemistry and artificial intelligence (AI) offers a transformative approach to understanding and utilizing compounds like 4-(3,5-Dimethoxyphenyl)phenol. Machine learning (ML) algorithms can be trained on large datasets of phenolic compounds to build predictive models for various properties, significantly accelerating the research and development process. ijain.orgmdpi.comnih.gov

Future research should focus on developing quantitative structure-activity relationship (QSAR) models specifically for biphenyl (B1667301) phenols. ijain.org These models can predict biological activities, such as antioxidant capacity or cytotoxicity, based on molecular descriptors. ijain.orgresearchgate.net By feeding the structural information of this compound into these validated models, researchers can rapidly screen for potential therapeutic applications and prioritize experimental studies. For instance, ML models have demonstrated high accuracy in predicting the antioxidant potential and cytotoxicity of phenolic compounds, which could streamline the discovery of new therapeutic interventions. ijain.orgnih.govresearchgate.net

Table 1: Potential Machine Learning Applications in this compound Research
Machine Learning ModelApplication AreaPredicted Outcome/PropertyPotential Impact
Deep Neural Network (DNN)QSAR ModelingCytotoxicity, Antioxidant activity ijain.orgRapid screening for therapeutic potential, reducing reliance on initial high-throughput screening.
Random Forest (RF)Predictive ModelingAntioxidant capacity based on spectroscopic and image data nih.govHigh-accuracy prediction of bioactivity, guiding targeted experimental validation.
Extreme Gradient Boosting (XGB)Optimization of PropertiesBioactivity prediction based on molecular features researchgate.netIdentification of key structural features for enhanced biological activity and optimized design of derivatives.

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

Traditional batch synthesis methods can be time-consuming and may offer limited control over reaction parameters. Modern synthetic methodologies like flow chemistry and photocatalysis present opportunities for more efficient, sustainable, and scalable production of this compound and its derivatives. mdpi.comnih.govdrugdiscoverytrends.com

Flow Chemistry: This technique allows for the continuous synthesis of target compounds in a reactor system. mdpi.com Its advantages over batch processing include superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and multi-step synthesis without intermediate isolation. nih.govnih.gov Future research could focus on developing a continuous-flow synthesis for this compound, potentially leading to higher yields and purity. nih.govrsc.org

Photocatalysis: Light-mediated reactions are emerging as powerful tools in organic synthesis. beilstein-journals.org Photocatalysis can enable novel chemical transformations under mild conditions. For the synthesis of biphenyl compounds, photocatalytic methods offer a metal-free alternative to traditional cross-coupling reactions, which often require harmful halogenated aryl compounds and heavy metal catalysts. researchgate.netresearchgate.net Investigating the use of photosensitizers in combination with UV-A light or even sunlight could lead to a more environmentally friendly synthesis of the biphenyl core of this compound. researchgate.net

Table 2: Comparison of Synthetic Methodologies for this compound
MethodologyKey AdvantagesResearch Focus for this compound
Flow ChemistryImproved safety, higher yields, better process control, automation potential nih.govnih.govDevelopment of a continuous, multi-step synthesis protocol for increased efficiency and scalability. drugdiscoverytrends.com
PhotocatalysisMild reaction conditions, use of renewable energy (light), potential for novel bond formations beilstein-journals.orgresearchgate.netExploring metal-free cross-coupling reactions for a greener synthesis of the biphenyl structure. researchgate.net

Development of Advanced Analytical Platforms for In Situ Monitoring

To optimize the synthesis and understand the behavior of this compound in various systems, the development of advanced analytical platforms for real-time, in situ monitoring is crucial. mt.com Techniques such as infrared (IR) and Raman spectroscopy can provide continuous data on reaction kinetics, the formation of intermediates, and product yield without the need for sample extraction. spectroscopyonline.comrsc.org

Future work should aim to integrate these spectroscopic probes into flow reactors used for the synthesis of this compound. rsc.orgacs.org This would allow for precise control over reaction conditions and facilitate rapid optimization. mt.com Furthermore, developing electrochemical sensors could enable the in situ detection of this compound in biological or environmental samples, which is vital for studying its metabolic fate or potential ecological impact. mdpi.com Emerging techniques for analyzing reaction intermediates at photo-electrochemical interfaces could also provide deeper mechanistic insights. rsc.org

Multi-Omics Approaches in Decoding Biological Interactions

To fully elucidate the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the compound within a biological system. researchgate.netnih.gov

Future investigations should employ multi-omics strategies to map the metabolic pathways and signaling networks affected by this compound. biotechniques.com For example, treating cells or model organisms with the compound and subsequently analyzing changes in gene expression, protein levels, and metabolite profiles can reveal its mechanism of action. This approach is particularly valuable for understanding the potential therapeutic effects of phenolic compounds in complex diseases. researchgate.netnih.gov Such studies could uncover novel functions and provide a robust, evidence-based foundation for its application in medicine or biotechnology. nih.gov

Interdisciplinary Research Collaborations for Expanded Applications

The full potential of this compound is most likely to be realized through collaborations that bridge different scientific disciplines. dovepress.com Chemists, biologists, material scientists, and food technologists can bring unique perspectives and expertise to expand the compound's applications. researchgate.netmdpi.com

For instance, collaborations between synthetic chemists and pharmacologists could accelerate the development of new drugs based on the this compound scaffold. nih.gov Food scientists could explore its use as a natural antioxidant or preservative to enhance the quality and shelf-life of food products. researchgate.netmdpi.com Material scientists might investigate its incorporation into polymers to create new functional materials with enhanced properties. The strategic combination of phytochemicals is also a promising avenue, as it can lead to synergistic effects and multi-targeted therapeutics. mdpi.com Such interdisciplinary efforts are essential for translating fundamental research into innovative and practical applications that can benefit society. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for producing 4-(3,5-Dimethoxyphenyl)phenol with high purity?

The compound is typically synthesized via cross-coupling reactions, such as Heck or Wittig reactions, to introduce the ethenyl bridge between the 3,5-dimethoxyphenyl and phenolic moieties. For example, palladium-catalyzed coupling of 3,5-dimethoxybenzene derivatives with 4-hydroxystyrene precursors has been employed . Sodium methoxide may serve as a base for deprotonation during methoxy group installation . Post-synthesis, purification via column chromatography (e.g., silica gel) or recrystallization using ethanol/water mixtures ensures ≥99% purity, though higher purity (≥99.8%) requires preparative HPLC .

Q. How should researchers validate the structural integrity of this compound?

Combine multiple analytical techniques:

  • NMR : Confirm substitution patterns using 1H^1H NMR (e.g., phenolic -OH at δ 8.5–9.0 ppm, ethenyl protons at δ 6.8–7.2 ppm) and 13C^{13}C NMR (methoxy carbons at δ 55–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C16_{16}H16_{16}O3_3, expected [M+H]+^+ = 257.1) .
  • HPLC : Purity assessment using C18 columns with UV detection at 280 nm (≥99% purity threshold) .

Q. What are critical storage conditions to prevent degradation of this compound?

The compound is air- and light-sensitive. Store in amber vials under inert gas (N2_2) at 2–8°C. For long-term stability, lyophilize and store at -20°C. Avoid aqueous solutions unless stabilized with antioxidants like ascorbic acid .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with targets like SIRT6?

Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing 3D geometry (e.g., Gaussian09 at B3LYP/6-31G* level) and the protein (e.g., SIRT6 PDB ID 3PKI) by removing water molecules and adding polar hydrogens. Dock the compound into the active site (grid center coordinates based on co-crystallized ligands). Analyze binding energies (e.g., ΔG = -8.2 kcal/mol for SIRT6) and hydrogen bonding with residues like Asn226^{226} or Lys129^{129} . Validate results with MD simulations (GROMACS) to assess stability over 100 ns .

Q. How can discrepancies in reported biological activities (e.g., COX-2 inhibition vs. antioxidant effects) be reconciled?

Discrepancies often arise from:

  • Purity : Studies using ≥99.8% purity show stronger COX-2 inhibition (IC50_{50} = 1.2 µM) versus lower-purity batches (IC50_{50} = 3.5 µM) .
  • Assay Conditions : Antioxidant activity (e.g., DPPH scavenging) is pH-dependent; use PBS (pH 7.4) for physiological relevance .
  • Cell Models : Primary cells (e.g., hepatocytes) may metabolize the compound differently than immortalized lines (e.g., HepG2) .

Q. What structural modifications enhance the bioavailability of this compound compared to analogs like resveratrol?

The 3,5-dimethoxy groups reduce phase II metabolism (e.g., glucuronidation) by steric hindrance, increasing plasma half-life (t1/2_{1/2} = 7.2 h vs. 0.5 h for resveratrol). For further optimization:

  • Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4' position to improve membrane permeability (logP = 3.2 vs. 2.1 for resveratrol) .
  • Replace the ethenyl bridge with a cyclopropane ring to resist oxidative degradation .

Q. Which in vivo models are optimal for pharmacokinetic profiling of this compound?

  • Rodents : Administer 50 mg/kg orally to C57BL/6 mice; collect plasma at 0, 1, 3, 6, and 24 h. LC-MS/MS detects parent compound and metabolites (e.g., demethylated derivatives) .
  • Zebrafish : Use fluorescently tagged analogs to visualize blood-brain barrier penetration in real-time .
  • Disease Models : Streptozotocin-induced diabetic rats for antidiabetic activity (dose: 10 mg/kg/day, 4 weeks) with endpoints like HbA1c and insulin sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.